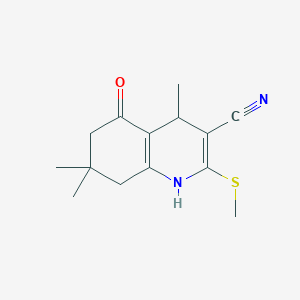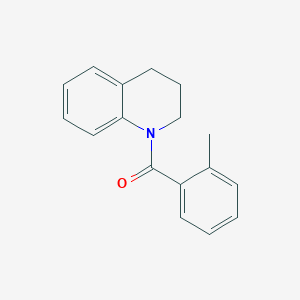
1-(2-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(2-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline involves innovative approaches such as the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne tethered 2-amino benzaldehyde/acetophenone derivatives, providing an efficient route to various functionalized quinolines and dihydrobenzo[b]azepine derivatives under environmentally friendly conditions (Jalal et al., 2014). Another notable method involves direct, solvent-free synthesis for the production of 2-aryl-1,2,3,4-tetrahydroquinazolines, emphasizing high conversion rates and the absence of catalysts (Correa et al., 2002).
Molecular Structure Analysis
Molecular structure investigations have led to the synthesis of novel compounds, with crystal structure analyses providing detailed insights into their spatial configurations. For instance, the synthesis and crystal structures of derivatives have highlighted the importance of X-ray crystallography in determining the three-dimensional arrangements and the interactions that stabilize these molecules (Fotie et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline derivatives showcase the versatility of these compounds. For example, the copper-catalyzed C(sp3)-S bond and C(sp2)-S bond cross-coupling with potassium sulfide offer a straightforward path to constructing isoquinoline-fused 1,3-benzothiazine scaffolds (Dang et al., 2017), demonstrating the compound's potential in synthesizing complex molecular structures.
Physical Properties Analysis
While specific studies on the physical properties of 1-(2-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline are scarce, related research on quinoline derivatives provides insight into their behavior and characteristics. The investigation into crystal and molecular structures of various organic acid–base adducts offers a glimpse into the physical aspects that influence the stability and solubility of these compounds (Zhang et al., 2014).
Chemical Properties Analysis
The chemical properties of 1-(2-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline and its derivatives are influenced by their structural elements. The electrochemical oxidation studies and the exploration of novel synthesis routes underscore the reactive nature and the chemical versatility of these compounds (Carmody et al., 1980). These studies not only highlight the potential for various chemical modifications but also shed light on the mechanisms underpinning their reactivity.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(2-methylbenzoyl)-1,2,3,4-tetrahydroquinoline and related compounds have been extensively explored for their unique chemical properties and potential applications in various fields of scientific research. For instance, the synthesis of heterocyclic systems via RC(OR)2+ carbocations in recyclable Brønsted acidic ionic liquids highlights the versatile methodologies employed to create 1-substituted 1H-1,2,3,4-tetrazoles, benzazoles, and other ring systems, emphasizing the importance of these compounds in chemical synthesis and pharmaceutical research (Aridoss & Laali, 2011).
Material Science and Optoelectronics
In material science, the properties of specific derivatives have been examined for their potential use in optoelectronic applications. The study on the longest, stable, green twisted heteroacene synthesized through a "clean reaction" strategy, for instance, reveals the importance of these compounds in developing new materials with desirable electronic and optical properties. The work showcases how the molecular structure influences the HOMO-LUMO bandgap, which is crucial for applications in sensors and optoelectronic devices (Li et al., 2012).
Crystallography and Supramolecular Chemistry
The crystal and molecular structure of organic acid–base adducts from 2-methylquinoline with various acids have been analyzed to understand the formation of binary organic acid–base adducts. These studies provide valuable insights into the strength and directionality of hydrogen bonds, showcasing the role of noncovalent interactions in supramolecular chemistry and crystal engineering (Zhang et al., 2014).
Biochemical Applications
Furthermore, the potential biochemical applications of these compounds have been hinted at through various studies, such as the synthesis and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. These studies contribute to a better understanding of the biochemical processes and the development of analytical techniques for studying complex biological molecules (Harvey, 2000).
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-7-2-4-10-15(13)17(19)18-12-6-9-14-8-3-5-11-16(14)18/h2-5,7-8,10-11H,6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUDAZOLJXOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5596323.png)
![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)
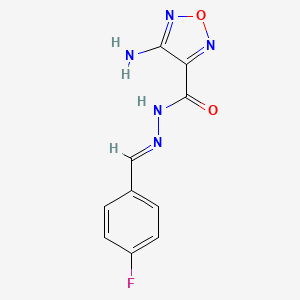
![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)
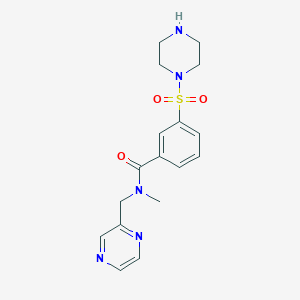
![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)
![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

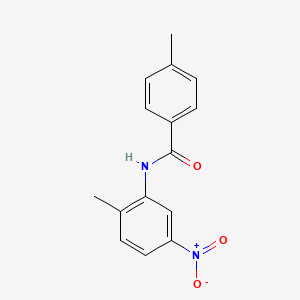
![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)
